acetate CAS No. 83244-97-7](/img/structure/B2853747.png)

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

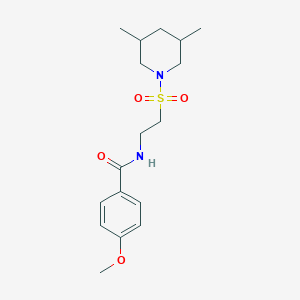

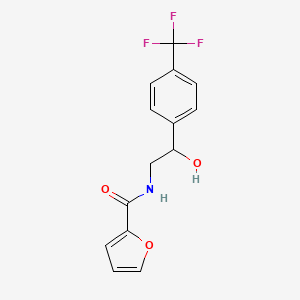

Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been the subject of extensive research . For instance, acetic acid ethyl esters containing a 5-oxo-triazole ring were synthesized by the condensation of compounds with ethyl bromoacetate in basic media .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The thioacetic acid derivative undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring, resulting in the formation of N-substituted indole-2-thiol or a 2-alkoxysubstitutedbenzo .Physical And Chemical Properties Analysis

The molecular weight of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is 229.26 g/mol . It has a topological polar surface area of 106 Ų .科学研究应用

Antimicrobial Agent Development

Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate has been explored for its potential as an antimicrobial agent. Researchers have synthesized various derivatives of 1,3,4-thiadiazole to test against different strains of bacteria and fungi. The compounds have shown promising results, with some derivatives exhibiting significant inhibitory effects on microbial growth .

Corrosion Inhibition

The compound has been used in studies investigating the inhibition of copper corrosion. In an aerated 0.50M HCl solution, derivatives of 1,3,4-thiadiazole, including Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate, have demonstrated effectiveness in protecting copper surfaces from corrosion, which is crucial for extending the life of metal components in industrial settings .

Cancer Research

In the realm of cancer research, thiadiazole derivatives are being evaluated for their antitumor properties. While specific studies on Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate are not directly cited, the broader class of 1,3,4-thiadiazole compounds has been associated with potential antiproliferative effects on cancer cells, making them a point of interest for developing new cancer therapies .

Polymer Modification

The compound has applications in the modification of polymers to enhance their properties. For instance, chitosan, a biopolymer, has been modified with 1,3,4-thiadiazole derivatives to produce materials with improved antimicrobial activity. These modified polymers can be used in medical applications such as wound dressings that require antibacterial properties .

Enzyme Inhibition

Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate and its derivatives have been studied as enzyme inhibitors. For example, they have been used to inhibit glutaminolysis in the context of poxvirus infections, showcasing the potential for these compounds to be used in antiviral therapies .

Dye Synthesis

The compound is also utilized in the synthesis of dyes, particularly hetarylazoindole dyes. These dyes have various applications, including in the textile industry for coloring fabrics and in scientific research as markers or indicators .

作用机制

Target of Action

Similar compounds have been found to inhibit glutaminase gls1 (kga), which is found in the kidney and brain .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially altering its function .

Biochemical Pathways

Inhibition of glutaminase gls1 (kga) by similar compounds can affect glutamine metabolism, which is crucial for various cellular processes .

Result of Action

Similar compounds have been found to slow the growth of certain cell types .

未来方向

属性

IUPAC Name |

ethyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-5-10-11-8(15-5)9-6(12)7(13)14-4-2/h3-4H2,1-2H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMNFSRXURXQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)